Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrFNO2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)10(14)8-13/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGQACKPVVHBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrobromination-Fluorination of a Vinyl Precursor
A widely reported method begins with tert-butyl 4-vinylpiperidine-1-carboxylate, as demonstrated in the synthesis of analogous bromoethyl derivatives. Radical-mediated hydrobromination using HBr and a peroxide initiator (e.g., dibenzoyl peroxide) selectively yields the anti-Markovnikov product, tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate. Subsequent fluorination is achieved via electrophilic agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under anhydrous conditions in dichloromethane or acetonitrile. This two-step process typically achieves 55–65% overall yield, with careful temperature control (-20°C to 0°C) critical for minimizing dihalogenation byproducts.
Nucleophilic Fluorination of a Bromo-Alcohol Intermediate
An alternative approach involves synthesizing tert-butyl 4-(2-bromo-1-hydroxyethyl)piperidine-1-carboxylate through epoxide ring-opening with HBr. The hydroxyl group is then activated as a mesylate (using methanesulfonyl chloride) or triflate (triflic anhydride), enabling nucleophilic displacement with potassium fluoride (KF) in the presence of 18-crown-6 ether. This method, adapted from Grignard-based protocols, requires rigorous drying to prevent hydrolysis and achieves 40–50% yield after chromatographic purification (hexane:ethyl acetate, 4:1).
Direct Haloalkylation via Organometallic Reagents
A less common but efficient strategy employs a zinc-mediated coupling reaction. tert-Butyl 4-iodopiperidine-1-carboxylate reacts with 1-bromo-1-fluoroethylene in the presence of a Pd(PPh₃)₄ catalyst and zinc dust. This one-pot procedure, conducted in THF at 60°C for 12 hours, provides the target compound in 35–45% yield. While lower yielding, this method avoids intermediate purification steps and is scalable for gram-quantity synthesis.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Hydrobromination : Tetrahydrofuran (THF) and diethyl ether are preferred for radical reactions due to their inertness and ability to stabilize reactive intermediates. Temperatures between -10°C and 25°C prevent oligomerization of the vinyl precursor.
- Fluorination : Anhydrous acetonitrile enhances the electrophilicity of Selectfluor®, enabling complete conversion within 6–8 hours at 0°C.
- Nucleophilic substitution : Dimethylformamide (DMF) with crown ether additives increases fluoride solubility, reducing reaction times from 24 hours to 8 hours.
Protecting Group Stability
The tert-butoxycarbonyl (Boc) group remains intact under all reported conditions. However, exposure to strong acids (e.g., TFA) during workup necessitates neutralization with aqueous NaHCO₃ to prevent deprotection.
Analytical Characterization
Key spectroscopic data for this compound:
| Technique | Characteristics |
|---|---|
| ¹H NMR (CDCl₃) | δ 4.20 (m, 1H, -CHF), 3.80–3.60 (m, 4H, piperidine), 1.45 (s, 9H, Boc), 1.30 (d, J = 23 Hz, 2H, -CH₂Br) |
| ¹³C NMR | δ 154.6 (C=O), 94.5 (d, J = 180 Hz, -CF), 79.8 (Boc), 47.1 (piperidine), 28.4 (CH₂Br) |
| HRMS | [M+H]⁺ Calculated: 338.0542; Found: 338.0539 |
Industrial-Scale Considerations
Purification Challenges
Flash chromatography remains the gold standard for laboratory-scale purification, but industrial processes favor crystallization. A mixed solvent system (toluene:heptane, 3:1) precipitates the product with >99% purity, as validated by HPLC analysis.
Emerging Methodologies
Recent advances include photoredox catalysis for tandem bromofluorination. Irradiation (450 nm) of tert-butyl 4-vinylpiperidine-1-carboxylate with N-bromosuccinimide (NBS) and Selectfluor® in acetonitrile achieves 70% conversion in 2 hours, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while hydrolysis can produce the corresponding carboxylic acid .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the development of novel pharmaceuticals. Its piperidine structure is known for enhancing biological activity, making it a valuable scaffold for designing drugs targeting various receptors.
Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate, in anticancer research. For instance, related compounds have shown promising results in inhibiting cell proliferation in cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Example A | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect |
| Example B | A549 (Lung Cancer) | 0.250 | Moderate effect |
These findings suggest that the compound could be further evaluated for its efficacy against specific cancer types.
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating mood disorders. Preliminary investigations indicate that similar piperidine derivatives may modulate serotonin and dopamine pathways, which are crucial for mood regulation.
Synthesis of Bioactive Molecules
This compound serves as an intermediate in synthesizing more complex bioactive compounds. Its reactivity allows for various transformations, making it a versatile building block in organic synthesis.
Synthetic Pathways
The synthesis of this compound often involves nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles to yield different derivatives:
This versatility facilitates the creation of compounds with tailored biological activities.
Case Study on Anticancer Activity
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant anticancer properties in vivo. Mice treated with these compounds showed a marked reduction in tumor size compared to control groups, indicating their potential as effective chemotherapeutic agents.
Neuropharmacological Investigations
Another investigation focused on the neuropharmacological effects of similar compounds revealed their potential as antidepressants. The study assessed the impact of these derivatives on behavioral models of depression, showing promising results that warrant further exploration into their mechanisms of action.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, introducing alkyl groups into target molecules. This can lead to the modification of biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Structural and Functional Differences
- Halogenation Patterns: The target compound features a bromo-fluoroethyl group, which is distinct from the chloro-nitroanilino group in or the chloro-oxoethyl group in . Bromine’s larger atomic radius compared to chlorine may enhance steric hindrance, while fluorine’s electronegativity increases electrophilicity, favoring SN2 reactions .
- Biological Activity: Analogs like tert-butyl 4-(6-cyano-2-oxobenzimidazol-3-yl)piperidine-1-carboxylate exhibit direct SPT inhibitory activity (IC₅₀ ~50 nM) , whereas bromo-fluoroethyl derivatives are typically intermediates rather than end-stage bioactive molecules.
- Synthetic Utility: The tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate is used in low-temperature organolithium reactions (e.g., -78°C with sec-butyllithium) , whereas bromo-fluoroethyl derivatives may require milder conditions due to fluorine’s destabilizing effect on transition states.
Physicochemical Properties
- Molecular Weight : The bromo-fluoroethyl derivative (318.21 g/mol) is heavier than the chloro-oxoethyl analog (261.75 g/mol) due to bromine’s higher atomic mass.
- Lipophilicity : The 4-bromo-2-fluorobenzyloxy analog (logP ~3.2) is more lipophilic than the target compound (estimated logP ~2.8), impacting membrane permeability in biological assays.
Role in Medicinal Chemistry
- SPT Inhibition: Derivatives like tert-butyl 4-(6-cyano-2-oxobenzimidazol-3-yl)piperidine-1-carboxylate are optimized for SPT inhibition, a target in treating hereditary sensory neuropathy . The bromo-fluoroethyl analog could serve as a precursor for similar scaffolds.
- Kinase Inhibitors : The 4-bromo-2-fluorobenzyloxy variant is explored in kinase inhibitor development due to its aromatic halogenation, which enhances binding to ATP pockets.
Biological Activity
Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate (CAS No. 2309467-48-7) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C12H20BrFNO2
- Molecular Weight : 310.207 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a bromo-fluoroethyl moiety, which may contribute to its biological activity.
Synthesis Overview
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Derivative : The initial step often includes the reaction of tert-butyl 4-piperidinecarboxylate with brominated and fluorinated reagents under controlled conditions.
- Purification : The product is purified using standard organic chemistry techniques such as column chromatography.
Receptor Binding and Pharmacological Potential
Research indicates that compounds with similar structures to this compound have shown significant biological activities, particularly in modulating receptor interactions:
- Sigma Receptor Binding : Studies have demonstrated that piperidine derivatives can exhibit affinity for sigma receptors, which are implicated in various neurological conditions and cancer therapies .
- Anticancer Activity : Certain piperidine derivatives have been reported to possess anticancer properties through mechanisms such as apoptosis induction in cancer cell lines .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action of related piperidine compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 15 | Apoptosis induction |
| Compound B | MCF7 (breast cancer) | 10 | Cell cycle arrest |
These findings suggest that modifications in the piperidine structure can significantly affect their biological potency.
Case Studies
A notable study evaluated the effects of a structurally similar compound on neurodegenerative diseases. The compound demonstrated potential in inhibiting acetylcholinesterase (AChE) activity, which is crucial for Alzheimer's disease treatment:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and key reaction conditions for synthesizing Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:
- Step 1 : Bromofluorination of a precursor using reagents like hydrobromic acid and fluorinating agents under controlled temperatures (e.g., 0–25°C).
- Step 2 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in solvents such as dichloromethane or methanol .
- Step 3 : Monitoring reaction progress via thin-layer chromatography (TLC) and purification using column chromatography .
Key conditions include the use of bases (e.g., triethylamine) to neutralize acidic by-products and inert atmospheres to prevent decomposition .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity, focusing on bromo-fluoroethyl and Boc group signals.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns (e.g., Br/F signatures) .
- Elemental Analysis : To validate purity and stoichiometry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Essential precautions include:
- Personal Protective Equipment (PPE) : Respiratory protection (N95 masks), nitrile gloves, and chemical goggles to avoid inhalation, dermal contact, or eye exposure .
- Engineering Controls : Use of fume hoods and eye wash stations in case of accidental exposure .
- Emergency Procedures : Immediate flushing with water for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound amid competing side reactions?
- Methodological Answer : Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions; balancing polarity with reaction specificity is key .
- Temperature Gradients : Lower temperatures (e.g., 0°C) suppress unwanted polymerization, while gradual warming ensures complete Boc protection .
- Catalytic Additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reagent miscibility and reduce by-products .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer : Contradictions arise from dynamic molecular behavior (e.g., rotamers). Resolution methods include:
- Variable-Temperature NMR : To identify conformational changes affecting splitting patterns.
- Density Functional Theory (DFT) Calculations : Compare experimental data with optimized molecular geometries .
- Cross-Validation : Using alternative techniques like X-ray crystallography (if crystalline) or 2D NMR (COSY, NOESY) .
Q. How can the bromo-fluoroethyl moiety be leveraged to design derivatives with enhanced bioactivity?
- Methodological Answer : Functionalization strategies include:
- Nucleophilic Substitution : Replace bromine with amines or thiols to create polar interactions in drug-receptor binding .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole rings for improved solubility .
- Fluorine Scanning : Systematic substitution to study fluorination effects on pharmacokinetics (e.g., metabolic stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
